

# Meta-analysis of Rivenprost's effectiveness in bone healing studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rivenprost |           |
| Cat. No.:            | B157803    | Get Quote |

# Rivenprost's Efficacy in Bone Healing: A Comparative Meta-Analysis

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents that can accelerate and improve the outcomes of bone healing is a critical area of research in orthopedics and regenerative medicine. This guide provides a comparative analysis of **Rivenprost** (also known as NOV004), a novel investigational drug, with two established alternatives: Bone Morphogenetic Protein-2 (BMP-2) and Teriparatide. While **Rivenprost** is in the preclinical stages of development, this guide synthesizes the available data and compares its proposed mechanism and early findings with the extensive experimental and clinical data for BMP-2 and teriparatide.

#### **Executive Summary**

**Rivenprost** (NOV004) is an injectable, bone-targeting anabolic agent being developed by Novosteo, now part of Quince Therapeutics.[1] Preclinical data suggests it can significantly accelerate fracture repair.[2] Unlike the broad activity of BMP-2 or the systemic administration of teriparatide, **Rivenprost** is designed to concentrate at the fracture site, potentially enhancing efficacy and reducing systemic exposure.[3] This guide presents a meta-analysis of the available data to offer a comparative perspective on these three agents.

## **Quantitative Data Comparison**



The following tables summarize the quantitative data on the effectiveness of BMP-2 and Teriparatide in bone healing from various clinical and preclinical studies. As **Rivenprost** is still in preclinical development, directly comparable clinical data is not yet available.

Table 1: Efficacy of Recombinant Human Bone Morphogenetic Protein-2 (rhBMP-2) in Bone Healing

| Outcome<br>Measure                                        | Study<br>Population                              | rhBMP-2<br>Group                             | Control<br>Group  | p-value | Source |
|-----------------------------------------------------------|--------------------------------------------------|----------------------------------------------|-------------------|---------|--------|
| Union Rate<br>(Long Bone<br>Non-Unions)                   | 91 patients with long bone non- unions           | 89% (64/72)                                  | 47% (9/19)        | < 0.001 | [4]    |
| Time to Union<br>(Long Bone<br>Non-Unions)                | 91 patients with long bone non- unions           | Significantly<br>faster healing<br>(HR=2.78) | Slower<br>healing | < 0.001 | [4]    |
| Union Rate<br>(Femoral<br>Non-Unions)                     | 42 patients<br>with femoral<br>non-unions        | 85% (28/33)                                  | 44% (4/9)         | 0.022   | [4]    |
| Union Rate<br>(Tibial Non-<br>Unions)                     | 31 patients<br>with tibial<br>non-unions         | 93% (25/27)                                  | 33% (1/4)         | 0.039   | [4]    |
| Secondary Intervention Rate (Open Tibial Fractures)       | 450 patients<br>with open<br>tibial<br>fractures | 30%                                          | 46%               | 0.0005  | [5]    |
| Healing Rate<br>at 6 months<br>(Open Tibial<br>Fractures) | 450 patients with open tibial fractures          | 21% higher<br>than control                   | -                 | 0.008   | [5]    |



Table 2: Efficacy of Teriparatide in Fracture Healing



| Outcome<br>Measure                                   | Study<br>Population                                   | Teriparatide<br>Group              | Control<br>Group       | p-value | Source |
|------------------------------------------------------|-------------------------------------------------------|------------------------------------|------------------------|---------|--------|
| Delayed Union Rate (Atypical Femoral Fracture)       | 214 patients<br>with atypical<br>femoral<br>fractures | Lower incidence (OR=0.24)          | Higher<br>incidence    | < 0.01  | [6]    |
| Nonunion Rate (Atypical Femoral Fracture)            | 214 patients<br>with atypical<br>femoral<br>fractures | Lower<br>incidence<br>(OR=0.21)    | Higher<br>incidence    | 0.02    | [6]    |
| Time to Fracture Healing (Atypical Femoral Fracture) | 214 patients<br>with atypical<br>femoral<br>fractures | 1.81 months<br>shorter             | Longer<br>healing time | < 0.01  | [6]    |
| Radiographic<br>Bone Healing                         | 11 studies (6<br>RCTs, 5<br>retrospective)            | Positive<br>effect in 6<br>studies | -                      | -       | [7]    |
| Functional Recovery (Pain Reduction/Mo bilization)   | 11 studies (6<br>RCTs, 5<br>retrospective)            | Improvement in 6 studies           | -                      | -       | [7]    |
| Pain<br>Resolution at<br>12 weeks                    | 145 patients<br>with various<br>fractures             | 97.2%                              | -                      | -       | [8]    |
| Fracture<br>Union                                    | 145 patients<br>with<br>delayed/non-<br>union         | 93%                                | -                      | -       | [8]    |



#### Rivenprost (NOV004) Preclinical Findings:

While quantitative clinical data for **Rivenprost** is not available, preclinical studies have shown promising results:

- Accelerated Healing: Demonstrated a potential to reduce fracture healing time by 50%.[9]
- Increased Bone Density and Strength: In animal models of osteogenesis imperfecta, NOV004 promoted accelerated increases in bone density and strength directly at the fracture site.[1] In other preclinical fracture studies, NOV004 increased new bone production threefold and resulted in bone that was almost twice as dense as bone treated with a nontargeted therapeutic.[2]
- Restored Strength: At three weeks post-fracture in animal studies, treatment with NOV004
  resulted in the bone reaching pre-fracture strength and more than doubling the strength of
  the control group.[2]

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of bone healing agents.

## Protocol 1: Animal Model of Long Bone Non-Union for BMP-2 Evaluation (Based on Michel et al., 2021)

- Animal Model: A total of 91 patients with non-unions of long bones were retrospectively analyzed.[4] For preclinical animal studies, a common model is the creation of a critical-size defect in the femur or tibia of rats or rabbits.[10]
- Surgical Procedure: For the clinical study, patients underwent surgical treatment for non-union, which included debridement of the non-union site and stabilization with internal fixation.[4] In animal models, a standardized osteotomy is created, and the bone is stabilized with an intramedullary pin or an external fixator.[11][12]
- Treatment Groups:



- rhBMP-2 Group (n=72): Received recombinant human BMP-2 applied locally to the non-union site during surgery.[4]
- Control Group (n=19): Received standard care without the application of BMP.[4]
- Outcome Assessment:
  - Radiographic Evaluation: Serial plain X-rays were taken to assess bone healing, looking for bridging callus formation across the fracture gap.[4]
  - Clinical Examination: Clinical signs of union, such as the absence of pain on weightbearing and palpation, were evaluated.[4]
  - Time to Union: Defined as the time from surgery to the first radiographic evidence of bridging callus on at least three of four cortices.[4]
  - Union Rate: The percentage of patients achieving bony union within the follow-up period
     (24 months).[4]
- Statistical Analysis: Cox regression was used to analyze the time to union, and Fisher's exact test was used for union rates.[4]

# Protocol 2: Randomized Controlled Trial of Teriparatide for Atypical Femoral Fractures (Meta-analysis by Kim et al., 2023)

- Study Design: A meta-analysis of six studies comparing patients who received teriparatide after an atypical femoral fracture (AFF) with those who did not.[6]
- Patient Population: A total of 214 patients with AFFs were included, with 93 in the teriparatide group and 121 in the control group.[6]
- Treatment:
  - Teriparatide Group: Patients received daily subcutaneous injections of teriparatide (typically 20 μg).[6]



- Control Group: Patients did not receive teriparatide.
- Outcome Measures:
  - Delayed Union: Failure of the fracture to heal within a predefined timeframe (e.g., 6 months).
  - Nonunion: Failure of the fracture to show any signs of healing over a prolonged period (e.g., 9 months).[6]
  - Fracture Healing Time: The time from fracture to radiographic confirmation of union.[6]
- Data Analysis: A pairwise meta-analysis was conducted using odds ratios (OR) for dichotomous outcomes (delayed union, nonunion) and mean differences (MD) for continuous outcomes (healing time).

#### **Evaluation of Bone Healing in Animal Models**

Preclinical evaluation of bone healing agents typically involves rodent or rabbit models.[13][14] A common approach is the creation of a standardized fracture or bone defect, followed by treatment with the investigational drug.[10][11] Evaluation methods include:

- Micro-Computed Tomography (μCT): Provides high-resolution 3D images to quantify callus volume, bone volume fraction, and bone mineral density.[15][16]
- Biomechanical Testing: Measures the mechanical strength of the healed bone through tests like three-point bending or torsional testing.[12]
- Histology: Microscopic examination of bone tissue to assess the quality of new bone formation, cartilage content, and cellular activity.[12]

## Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental processes is fundamental for drug development.





## Signaling Pathway of Rivenprost (as a PTHrP Analog) and Teriparatide

**Rivenprost** (NOV004) is described as an abaloparatide-like peptide.[1] Abaloparatide and Teriparatide are analogs of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), respectively. They both act on the PTH receptor 1 (PTH1R), a G-protein coupled receptor. Intermittent activation of this receptor leads to a net anabolic effect on bone.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quince Therapeutics Presents Preclinical Data at OI 2022 Demonstrating Potential of a Targeted Anabolic for Accelerated Bone Healing of Osteogenesis Imperfecta Fractures | Quince Therapeutics [ir.quincetx.com]
- 2. Novosteo SPEEDA Edge [sp-edge.com]
- 3. news-medical.net [news-medical.net]
- 4. Effect of Bone Morphogenetic Protein-2 in the Treatment of Long Bone Non-Unions PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant human bone morphogenetic protein-2 in the treatment of bone fractures -PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of teriparatide on fracture healing after atypical femoral fracture: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Teriparatide in fracture healing: Case series and review of literature IP Int J Orthop Rheumatol [ijor.org]
- 9. Injectable pharmaceutical aims to accelerate bone healing, receives international recognition Purdue University News [purdue.edu]
- 10. Advances in Animal Models for Studying Bone Fracture Healing PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental model for fractures and bone-healing in rats [medigraphic.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Bone Fracture Healing Using Micro-Computed Tomography PMC [pmc.ncbi.nlm.nih.gov]



- 16. Assessment of Bone Fracture Healing Using Micro-Computed Tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Rivenprost's effectiveness in bone healing studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157803#meta-analysis-of-rivenprost-s-effectiveness-in-bone-healing-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com